Phytyl diphosphate

Catalog No.
S647908
CAS No.
M.F
C20H42O7P2
M. Wt
456.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytyl diphosphate

Product Name

Phytyl diphosphate

IUPAC Name

phosphono [(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate

Molecular Formula

C20H42O7P2

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

ITPLBNCCPZSWEU-PYDDKJGSSA-N

Synonyms

phytyl diphosphate

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC(C)C

The exact mass of the compound Phytyl diphosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Phytyl diphosphate is a chemical compound with the molecular formula C20_{20}H39_{39}O7_7P2_2, classified as a diterpenoid. It is characterized by its structure, which includes a long hydrophobic tail derived from phytol, a branched-chain hydrocarbon. The compound plays a crucial role in various biological processes, particularly in the biosynthesis of chlorophyll and other essential molecules in plants. Phytyl diphosphate serves as a precursor for the formation of chlorophyll a and b through enzymatic reactions catalyzed by chlorophyll synthase, which transfers the phytyl group to chlorophyllide .

  • Chlorophyll Synthesis: The primary reaction involving phytyl diphosphate is its conversion into chlorophyll a or b. In this process, chlorophyllide a reacts with phytyl diphosphate to produce chlorophyll a and diphosphate, catalyzed by the enzyme chlorophyll synthase .
  • Phytol Metabolism: Phytyl diphosphate is formed from phytol through phosphorylation. This involves two sequential kinase reactions that convert phytol to phytyl phosphate and subsequently to phytyl diphosphate .
  • Involvement in Other Pathways: Phytyl diphosphate also serves as a substrate for various enzymatic reactions involved in the synthesis of tocopherols (vitamin E) and other isoprenoids, contributing to plant metabolism and development .

Phytyl diphosphate exhibits significant biological activity, particularly in plants:

  • Role in Photosynthesis: As a precursor to chlorophyll, phytyl diphosphate is essential for photosynthesis. Chlorophyll molecules capture light energy, facilitating the conversion of carbon dioxide and water into glucose and oxygen .
  • Metabolic Significance: The compound is involved in the metabolism of phytol, which is released during the degradation of chlorophyll. This metabolic pathway is critical for recycling components within plant cells, especially during leaf senescence .

Phytyl diphosphate can be synthesized through several methods:

  • Enzymatic Phosphorylation: The most common natural synthesis method involves the phosphorylation of phytol by specific kinases located in the chloroplast membranes. This two-step process first converts phytol to phytyl phosphate and then to phytyl diphosphate .
  • Chemical Synthesis: Laboratory synthesis of phytyl diphosphate can be achieved through chemical methods that involve the coupling of appropriate phosphoric acid derivatives with phytol or its analogs under controlled conditions.

Phytyl diphosphate has various applications:

  • Agricultural Biotechnology: Due to its role in chlorophyll biosynthesis, phytyl diphosphate is important in developing crops with enhanced photosynthetic efficiency and stress resistance.
  • Nutraceuticals: As a precursor for vitamin E synthesis, it may have potential applications in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
  • Research: Phytyl diphosphate is utilized in studies related to plant metabolism, photosynthesis, and enzymatic functions within chloroplasts.

Research on phytyl diphosphate interactions has revealed its significance in metabolic pathways:

  • Enzyme Interactions: Studies show that phytyl diphosphate interacts with various enzymes involved in isoprenoid biosynthesis. For instance, it acts as a substrate for enzymes like phytyl-diphosphate:NADP+^+ oxidoreductase, indicating its role beyond just being a precursor for chlorophyll .
  • Metabolic Pathway Integration: Interaction studies highlight how phytyl diphosphate integrates into broader metabolic pathways involving terpenoids and other secondary metabolites, showcasing its versatility in plant biochemistry .

Phytyl diphosphate shares structural similarities with several other compounds. Below are some notable comparisons:

CompoundStructure TypeUnique Features
Geranyl diphosphateMonoterpenoidPrecursor for gibberellins; shorter carbon chain
Farnesyl diphosphateSesquiterpenoidInvolved in sterol biosynthesis; three double bonds
Geranylgeranyl diphosphateDiterpenoidPrecursor for carotenoids; longer carbon chain
Isopentenyl pyrophosphateIsoprenoidKey intermediate in the mevalonate pathway

Phytyl diphosphate's unique feature lies in its specific role as an immediate precursor to chlorophylls, distinguishing it from other similar compounds that serve different functions within plant metabolism.

Molecular Formula and Mass

Phytyl diphosphate is a complex organic compound with the molecular formula C₂₀H₄₂O₇P₂ [1]. The compound exhibits a molecular weight of 456.5 grams per mole according to computational analysis by PubChem [1]. More precise mass spectrometric measurements reveal a monoisotopic molecular weight of 456.240576722 daltons [2]. The compound exists in several ionic forms, with the trianion form (phytyl diphosphate(3-)) having a molecular weight of 453.5 grams per mole [3].

PropertyValueSource
Molecular FormulaC₂₀H₄₂O₇P₂PubChem [1]
Molecular Weight (g/mol)456.5PubChem [1]
Monoisotopic Mass (g/mol)456.240576722HMDB [2]
Physical StateSolidLarodan [4]
SolubilityWater (>1 mg/mL)Echelon Biosciences [5]

Stereochemistry and Configuration

Phytyl diphosphate possesses a complex stereochemical arrangement that defines its biological activity and molecular interactions [1]. The compound exhibits specific configurational characteristics that are crucial for its biochemical functions.

(E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-en-1-yl Structure

The phytyl chain of phytyl diphosphate adopts the (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl configuration [1]. This structure contains two distinct stereogenic centers located at carbon positions 7 and 11, both of which possess the (R)-absolute configuration [1]. The compound features a sixteen-carbon chain with four methyl substituents at positions 3, 7, 11, and 15 [1]. The double bond between carbons 2 and 3 exhibits the E (trans) configuration, which is essential for the proper spatial arrangement of the molecule [1].

The systematic name for this compound is (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphate [1]. The stereochemical configuration is critical for the compound's interaction with enzymes involved in terpenoid biosynthesis pathways [6].

Diphosphate Moiety Arrangement

The diphosphate moiety of phytyl diphosphate consists of two phosphate groups connected through a phosphoanhydride bond [1]. This diphosphate group is attached to the primary alcohol functionality at the terminal carbon of the phytyl chain [1]. The arrangement allows for the formation of hydrogen bonds and electrostatic interactions with enzyme active sites [7].

The diphosphate group exists in multiple protonation states depending on the pH of the surrounding environment [1]. Under physiological conditions, the compound typically exists as the trianion form, designated as phytyl diphosphate(3-) [3]. This ionic form is crucial for the compound's solubility and enzymatic recognition [7].

PropertyDescriptionSource
Configuration(E,7R,11R)-configurationPubChem [1]
Stereogenic CentersTwo stereocenters at positions 7 and 11 with (R)-configurationPubChem [1]
Double Bond ConfigurationE (trans) configuration at the C2-C3 double bondPubChem [1]
IUPAC Name(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl trihydrogen diphosphatePubChem [1]

Physical and Chemical Properties

Phytyl diphosphate exhibits distinct physical and chemical properties that reflect its molecular structure and biological function [4]. The compound appears as a solid under standard conditions and demonstrates good solubility in aqueous solutions [4] [5].

The compound shows water solubility exceeding 1 milligram per milliliter, making it suitable for biological systems [5]. This solubility is attributed to the hydrophilic diphosphate group, which allows the molecule to interact favorably with the aqueous environment despite the hydrophobic phytyl chain [5].

Storage conditions for phytyl diphosphate require maintenance at -20°C in dry conditions to preserve stability [5]. Stock solutions should be stored frozen at -20°C or below to prevent degradation [5]. The compound's stability is influenced by pH, temperature, and the presence of metal ions that can catalyze hydrolysis of the phosphate bonds [5].

Structural Relationships to Related Compounds

Phytyl diphosphate belongs to a family of isoprenoid phosphates that share structural similarities while serving distinct biological functions [6]. Understanding these relationships provides insight into the biosynthetic pathways and metabolic roles of these compounds.

Comparison with Phytyl Monophosphate

Phytyl monophosphate serves as the direct precursor to phytyl diphosphate in the phytol salvage pathway [7] [8]. The structural difference between these compounds lies in the number of phosphate groups attached to the phytyl chain [7]. Phytyl monophosphate contains a single phosphate group, whereas phytyl diphosphate contains two phosphate groups linked through a phosphoanhydride bond [7].

The conversion of phytyl monophosphate to phytyl diphosphate is catalyzed by phytyl-phosphate kinase (VTE6) using a nucleoside triphosphate as the phosphate donor [7] [8]. This phosphorylation reaction is essential for phylloquinone biosynthesis, as demonstrated by genetic studies showing that VTE6 knockout mutants lack detectable phylloquinone [8].

The molecular weight difference between phytyl monophosphate (376.5 g/mol) and phytyl diphosphate (456.5 g/mol) reflects the addition of the second phosphate group [7]. This structural modification significantly alters the compound's reactivity and substrate specificity in enzymatic reactions [7].

Relationship to Phytol

Phytol represents the dephosphorylated form of phytyl diphosphate and serves as the initial substrate in the phytol salvage pathway [6] [7]. The molecular formula of phytol is C₂₀H₄₀O, with a molecular weight of 296.5 grams per mole [7]. The structural relationship between phytol and phytyl diphosphate illustrates the sequential phosphorylation process that occurs during isoprenoid metabolism [6].

Phytol is first phosphorylated by phytol kinase (VTE5) to form phytyl monophosphate, which is subsequently phosphorylated by phytyl-phosphate kinase (VTE6) to generate phytyl diphosphate [8]. This two-step phosphorylation pathway allows cells to salvage phytol released from chlorophyll degradation and convert it into the active form required for tocopherol and phylloquinone biosynthesis [6] [8].

The phytyl chain is an essential component in the structure of diverse prenyllipids such as chlorophylls, tocopherols, and phylloquinone [6]. The phytyl chain allows for the insertion of these compounds into the hydrophobic core of membranes such as the plastid membrane of chloroplasts and etioplasts [6].

CompoundMolecular FormulaMolecular Weight (g/mol)FunctionRelationship
Phytyl DiphosphateC₂₀H₄₂O₇P₂456.5Precursor in tocopherol and phylloquinone biosynthesisContains diphosphate moiety
Phytyl MonophosphateC₂₀H₄₁O₄P376.5Intermediate in phytol salvage pathwayContains single phosphate group; precursor to phytyl diphosphate
PhytolC₂₀H₄₀O296.5Precursor in phytyl phosphate biosynthesisLacks phosphate groups; precursor to phytyl monophosphate

Spectroscopic Characteristics

Phytyl diphosphate exhibits characteristic spectroscopic features that enable its identification and quantification in biological samples [9] [10]. These spectroscopic properties reflect the compound's unique structural elements, including the phytyl chain and diphosphate moiety.

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance (³¹P nuclear magnetic resonance), provides valuable information about the phosphate groups in phytyl diphosphate [10]. The ³¹P nucleus is useful in nuclear magnetic resonance spectroscopy due to its relatively high gyromagnetic ratio of 17.235 megahertz per tesla and 100% natural isotopic abundance [10]. The diphosphate moiety generates characteristic signals that can be used to identify and quantify the compound [10].

Mass spectrometry analysis of phytyl diphosphate reveals fragmentation patterns characteristic of isoprenyl-phosphates [9] [11]. The molecular ion peak appears at mass-to-charge ratio 456.24, corresponding to the monoisotopic mass [2]. Fragmentation analysis shows signals from phosphate-derived fragments, phosphoribose-derived fragments, and base-derived fragments [11]. The major phosphate-derived signals include peaks at mass-to-charge ratio 97 (phosphate) and 79 (dehydrated phosphate) [11].

Liquid chromatography-mass spectrometry methods have been developed for the analysis of isoprenyl-phosphates, including phytyl diphosphate [9]. These methods use citronellyl diphosphate as an internal standard and can accurately measure phytyl diphosphate concentrations in plant material starting with only 20 milligrams of fresh weight [9].

Infrared spectroscopy of phytyl diphosphate shows characteristic phosphate group vibrations [12]. The compound exhibits phosphorus-oxygen and phosphorus-double bond oxygen stretching vibrations that are diagnostic of the diphosphate moiety [12]. These vibrations provide information about the bonding environment and coordination of the phosphate groups [12].

Ultraviolet-visible spectroscopy reveals absorption bands associated with the conjugated double bond system in the phytyl chain [13]. However, detailed spectroscopic data for phytyl diphosphate in the ultraviolet-visible region are limited in the literature [13].

Spectroscopic MethodCharacteristic FeaturesNotes
Nuclear Magnetic Resonance (³¹P)Phosphate signals characteristic of diphosphate moiety³¹P nuclear magnetic resonance useful for analyzing phosphate connectivity
Mass SpectrometryMolecular ion peak at mass-to-charge ratio 456.24 (monoisotopic mass)Fragmentation patterns include phosphate-derived signals
Ultraviolet-Visible SpectroscopyAbsorption due to conjugated double bond systemLimited data available in literature
Infrared SpectroscopyCharacteristic phosphorus-oxygen and phosphorus-double bond oxygen stretching vibrationsShows characteristic phosphate group vibrations

XLogP3

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Wikipedia

Phytyl diphosphate

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Last modified: 07-20-2023

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